3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid
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Overview
Description
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C10H12O4S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid typically involves the reaction of thiophene derivatives with tert-butylthiol and carboxylating agents. One common method involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which undergoes a substitution reaction with tert-butylthiol in the presence of a suitable catalyst .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of novel metal-free organic dyes for dye-sensitized solar cells, which have shown promising conversion efficiencies.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biological Research: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways by modulating the levels of reactive oxygen species (ROS) and influencing redox reactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A structurally similar compound with different substituents on the thiophene ring.
2,5-Thiophenedicarboxylic acid: Another related compound with carboxylic acid groups at the 2 and 5 positions of the thiophene ring.
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid: A compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is unique due to the presence of the tert-butylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and the study of novel chemical reactions .
Properties
CAS No. |
51452-22-3 |
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Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-tert-butylsulfanylthiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4S2/c1-10(2,3)16-5-4-6(8(11)12)15-7(5)9(13)14/h4H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
AIDPCPCBSDXZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(SC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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